molecular formula C18H27FN4O2 B2905398 2-(4-ethylpiperazino)-N-(3-fluoro-4-morpholinophenyl)acetamide CAS No. 439120-47-5

2-(4-ethylpiperazino)-N-(3-fluoro-4-morpholinophenyl)acetamide

Cat. No.: B2905398
CAS No.: 439120-47-5
M. Wt: 350.438
InChI Key: JAVMJKBZSNRKMO-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazino)-N-(3-fluoro-4-morpholinophenyl)acetamide (CAS: Not assigned

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN4O2/c1-2-21-5-7-22(8-6-21)14-18(24)20-15-3-4-17(16(19)13-15)23-9-11-25-12-10-23/h3-4,13H,2,5-12,14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVMJKBZSNRKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-ethylpiperazino)-N-(3-fluoro-4-morpholinophenyl)acetamide with structurally analogous compounds, focusing on molecular features, substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound (Target Compound) Not explicitly provided ~350–360 (estimated) - 4-Ethylpiperazine
- 3-Fluoro-4-morpholinophenyl
Likely moderate solubility in polar solvents (morpholine enhances polarity)
Linezolid (C₁₆H₂₀FN₃O₄) C₁₆H₂₀FN₃O₄ 337.4 - 3-Fluoro-4-morpholinophenyl
- Oxazolidinone ring
Sparingly soluble in methanol; soluble in dichloromethane
2-[4-(4-Fluorophenyl)piperazino]-N-(2-methoxy-5-nitrophenyl)acetamide C₁₉H₂₀FN₅O₃ 393.4 - 4-Fluorophenylpiperazine
- 2-Methoxy-5-nitrophenyl
Higher molecular weight; nitro group may enhance reactivity
N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide C₁₈H₁₈F₃N₃O 349.35 - 4-Fluorophenylpiperazine
- 2,5-Difluorophenyl
Density: 1.323 g/cm³; predicted boiling point: 503.4°C
N-(4-Bromo-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide C₁₉H₂₁BrFN₃O 406.29 - 4-Fluorophenylpiperazine
- 4-Bromo-3-methylphenyl
Bromine substituent increases molecular weight and potential lipophilicity
2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide C₂₀H₂₃F₂N₃O₃S 423.5 - Sulfonyl-piperazine linkage
- Dual fluorophenyl groups
Sulfonyl group enhances polarity; no solubility data available

Structural and Functional Insights

  • Piperazine Modifications: The target compound’s 4-ethylpiperazine group may offer improved metabolic stability compared to unsubstituted piperazines (e.g., 4-fluorophenylpiperazine in and ). Sulfonyl-piperazine derivatives (e.g., ) introduce strong electron-withdrawing effects, altering solubility and bioavailability compared to acetamide-linked analogs .
  • Aromatic Substituents: The 3-fluoro-4-morpholinophenyl group in the target compound mirrors Linezolid’s pharmacophore, which is critical for binding bacterial ribosomes . In contrast, nitro () or bromo () substituents may confer distinct electronic or steric effects, influencing target affinity or metabolic pathways.
  • Physicochemical Properties: The target compound’s morpholine ring likely enhances water solubility compared to purely aromatic analogs (e.g., ’s difluorophenyl derivative). However, Linezolid’s oxazolidinone ring further optimizes solubility and potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-ethylpiperazino)-N-(3-fluoro-4-morpholinophenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation between substituted phenylamines and acetamide derivatives. Key steps include:

  • Step 1 : Reacting 4-ethylpiperazine with a chloroacetyl chloride intermediate under basic conditions (e.g., triethylamine) to form the piperazino-acetamide core .
  • Step 2 : Coupling with 3-fluoro-4-morpholinophenylamine via nucleophilic acyl substitution, often in polar aprotic solvents like DMF at controlled temperatures (60–80°C) .
  • Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and connectivity (e.g., morpholino group at C4, ethylpiperazine at C2) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 406.2) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} confirm the acetamide C=O stretch .

Q. What in vitro assays are used for initial bioactivity screening?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC50_{50} determination via fluorescence-based protocols) .
  • Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

II. Advanced Research Challenges

Q. How can synthesis yield and purity be optimized for large-scale research applications?

  • Methodological Answer :

  • Catalyst Screening : Test alternative bases (e.g., DBU instead of triethylamine) to improve reaction efficiency .
  • Solvent Optimization : Use mixed solvents (e.g., THF/DCM) to enhance intermediate solubility .
  • Computational Design : Employ quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, as demonstrated in ICReDD’s reaction discovery workflows .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to isolate variables .
  • Structural Analog Comparison : Compare activity profiles of analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent-specific effects .
  • Molecular Docking : Use AutoDock or Schrödinger to model target binding and rationalize discrepancies (e.g., steric hindrance from the morpholino group) .

Q. What computational methods are suitable for modeling interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding stability (e.g., GROMACS with CHARMM force fields) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites (e.g., piperazino group’s basicity in enzyme inhibition) .
  • Pharmacophore Modeling : Generate 3D pharmacophores to guide analog design (e.g., MOE or Phase software) .

Q. How can structure-activity relationships (SAR) be systematically established?

  • Methodological Answer :

  • Analog Library Synthesis : Prepare derivatives with modifications to the ethylpiperazino, morpholino, or fluorophenyl groups .
  • Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Crystallographic Studies : Resolve X-ray structures of ligand-target complexes to identify critical binding motifs (e.g., halogen bonds from fluorine) .

III. Data Reporting and Reproducibility

  • Key Considerations :
    • Purity Documentation : Report HPLC chromatograms and elemental analysis (C, H, N) for batch-to-batch consistency .
    • Negative Data Inclusion : Publish inactive analogs to refine SAR and avoid publication bias .
    • Open Data Repositories : Share synthetic protocols and spectral data in platforms like PubChem or Zenodo .

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